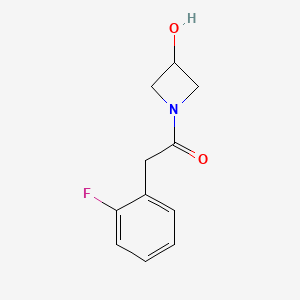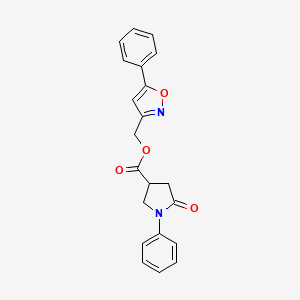![molecular formula C25H16N6OS B6498015 N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide CAS No. 891125-32-9](/img/structure/B6498015.png)
N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It also contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that consist of a five-member ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings including a quinoline ring, a 1,2,4-triazole ring, and a pyridazine ring. The exact structure would require more specific information or computational modeling .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity: Thiophene-based compounds exhibit anti-inflammatory properties, making them potential candidates for managing inflammatory conditions . Researchers have explored their effects on inflammation pathways, cytokines, and immune responses.
Anti-Cancer Potential: The compound’s structure suggests it might interfere with cancer cell growth. Investigating its impact on specific cancer types, cell lines, and signaling pathways could reveal promising anti-cancer properties.
Anti-Anxiety and Anti-Psychotic Effects: Thiophene derivatives have been studied for their anxiolytic and anti-psychotic activities. Understanding their mechanisms of action and potential receptor interactions is essential for drug development.
Kinase Inhibition: Kinases play a vital role in cellular signaling. Investigating whether this compound inhibits specific kinases could lead to novel drug targets.
Material Science
Thiophene derivatives contribute significantly to material science:
Organic Semiconductors: Thiophene-mediated molecules are used in organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their electronic properties make them valuable for optoelectronic applications.
Corrosion Inhibition
Thiophene derivatives act as corrosion inhibitors . Researchers study their effectiveness in protecting metals from corrosion, which has practical implications in various industries.
Antimicrobial Properties
Thiophene derivatives have demonstrated antimicrobial activity . Exploring their effects against bacteria, fungi, and viruses is essential for drug discovery.
Antitubercular Agents
Considering the urgent need for effective antitubercular drugs, evaluating this compound’s potential against Mycobacterium tuberculosis is crucial.
Mecanismo De Acción
Target of Action
The compound N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide is a complex molecule that likely interacts with multiple targets. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . This could result in changes to cellular processes, leading to the observed pharmacological effects.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of pharmacological activities exhibited by similar compounds, these effects could include inhibition of cell growth and proliferation, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .
Propiedades
IUPAC Name |
N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N6OS/c32-25(21-11-10-16-5-1-2-8-19(16)27-21)26-18-7-3-6-17(15-18)20-12-13-23-28-29-24(31(23)30-20)22-9-4-14-33-22/h1-15H,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFWILHVUBHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=CS6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6497950.png)


![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B6497995.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate](/img/structure/B6497997.png)

![2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498008.png)
![2-(thiophen-2-yl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498010.png)
![2-(4-methoxyphenyl)-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498023.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide](/img/structure/B6498027.png)